(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid
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Overview
Description
(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is an organic compound with the molecular formula C12H15BO6. It is a boronic acid derivative, characterized by the presence of two ethoxycarbonyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The compound is typically produced in solid form and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. .
Substitution: The ethoxycarbonyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions
Scientific Research Applications
(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a precursor for the synthesis of biologically active molecules.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid primarily involves its ability to participate in coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates, which then couple with halides to form new carbon-carbon bonds. This mechanism is widely utilized in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethoxycarbonyl groups, making it less versatile in certain reactions.
(4-Ethoxycarbonylphenyl)boronic Acid: Similar structure but with a different substitution pattern on the phenyl ring
Uniqueness
(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is unique due to the presence of two ethoxycarbonyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable compound in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
[3,5-bis(ethoxycarbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO6/c1-3-18-11(14)8-5-9(12(15)19-4-2)7-10(6-8)13(16)17/h5-7,16-17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBGYFGJSMAOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932378-94-4 |
Source
|
Record name | [3,5-Bis(ethoxycarbonyl)phenyl]boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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